molecular formula C12H20N4O2S B2402700 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide CAS No. 1421522-59-9

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide

Cat. No.: B2402700
CAS No.: 1421522-59-9
M. Wt: 284.38
InChI Key: CHUMJGFRFFNTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide: is a chemical compound known for its potent and selective inhibition of cyclin-dependent kinases (CDKs). This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further functionalization . The reaction conditions often include the use of organometallic catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrimidine derivatives .

Scientific Research Applications

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.

    Biology: The compound is used in studies related to cell cycle regulation and apoptosis due to its CDK inhibitory properties.

    Medicine: It has potential therapeutic applications in cancer treatment, particularly in targeting CDKs involved in cell proliferation.

    Industry: The compound is utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

    N-(pyridin-2-yl)amides: These compounds also exhibit biological activity and are used in medicinal chemistry.

    2-(pyrrolidin-1-yl)pyrimidines: These derivatives share structural similarities and have significant pharmacological activity.

Uniqueness: N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide is unique due to its specific inhibition of CDKs, making it a valuable compound in cancer research and therapy. Its structural features, such as the pyrrolidine and pyrimidine rings, contribute to its high selectivity and potency.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)butane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-2-3-8-19(17,18)15-11-9-13-12(14-10-11)16-6-4-5-7-16/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUMJGFRFFNTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CN=C(N=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.